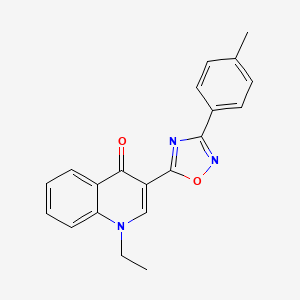![molecular formula C20H18N6O3 B2445929 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034375-45-4](/img/structure/B2445929.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that combines two prominent heterocyclic structures: benzo[d][1,2,3]triazin-4(3H)-one and quinazolin-4(3H)-one. These structural units are widely studied for their potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step reactions:
Formation of the benzo[d][1,2,3]triazin-4(3H)-one unit: This involves cyclization of appropriate precursors, often under acidic or basic conditions.
Formation of the quinazolin-4(3H)-one unit: This is similarly formed through cyclization reactions, frequently requiring elevated temperatures.
Linkage of the two units: The two heterocyclic structures are connected through a propanamide linker, generally under amide coupling conditions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Industrial Production Methods
On an industrial scale, the production involves optimization of the synthesis steps for efficiency and yield. Typically, the reactions are carried out in large batch reactors with controlled temperatures and stirring. The purification is done using crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The quinazolin-4(3H)-one unit can undergo oxidation to form various quinazolinone derivatives.
Reduction: The benzo[d][1,2,3]triazin-4(3H)-one unit can be reduced to form benzo[d][1,2,3]triazinamines.
Substitution: The compound can undergo nucleophilic substitution, particularly at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Base-catalyzed nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidized quinazolinone derivatives
Reduced benzo[d][1,2,3]triazinamine
Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has been extensively studied in various scientific disciplines:
Chemistry
As a precursor in the synthesis of more complex heterocyclic compounds.
In the development of novel synthetic methodologies.
Biology and Medicine
Potential inhibitor of enzymes and receptors due to the structural motifs.
Investigation of its cytotoxic activities against cancer cell lines.
Potential antifungal, antibacterial, and antiviral activities.
Industry
Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors:
Inhibition of enzymes: The heterocyclic rings can bind to the active site of enzymes, inhibiting their activity.
Receptor binding: The compound can interact with cell receptors, modulating their signaling pathways.
Molecular Targets and Pathways Involved
Kinases: Potential inhibition of kinases involved in cell signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]triazin-4(3H)-one derivatives: Share similar heterocyclic structure and reactivity.
Quinazolin-4(3H)-one derivatives: Exhibit similar biological activities and synthetic applications.
Uniqueness of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
The combination of the benzo[d][1,2,3]triazin-4(3H)-one and quinazolin-4(3H)-one units, linked by a propanamide group, provides a unique scaffold that can exhibit a wide range of biological activities and synthetic versatility. This unique combination allows for potential multifunctional applications that are not possible with simpler heterocyclic compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific disciplines. Its synthesis, chemical reactions, and biological activities offer numerous opportunities for further research and industrial application.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c27-18(9-11-25-13-22-16-7-3-1-5-14(16)19(25)28)21-10-12-26-20(29)15-6-2-4-8-17(15)23-24-26/h1-8,13H,9-12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSHMAWBTZESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2445846.png)


![[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2445849.png)



![N-(2,6-dimethylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2445857.png)




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2445867.png)

